molecular formula C22H20F3NO4 B2555040 (3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 2138337-54-7

(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B2555040
CAS No.: 2138337-54-7
M. Wt: 419.4
InChI Key: BWLBMHNTWZKWGX-KGLIPLIRSA-N
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Description

This compound is a stereospecific piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 5-position. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry for drug discovery .

Properties

IUPAC Name

(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBMHNTWZKWGX-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C[C@H]1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138337-54-7
Record name rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a synthetic compound that features a piperidine ring and is characterized by the presence of a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C22H20F3NO4
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 914260-22-3
  • IUPAC Name : (3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The Fmoc group serves as a protective moiety during synthesis but may also influence the compound's interactions in biological contexts by stabilizing conformations conducive to receptor binding.

Enzyme Inhibition

Research indicates that compounds similar to (3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid exhibit inhibitory effects on various enzymes. For instance, studies have shown that piperidine derivatives can act as inhibitors of serine proteases and other enzyme classes, suggesting potential applications in drug development for conditions such as cancer and inflammatory diseases.

Receptor Modulation

The compound has been explored for its role as a modulator of specific receptors. In particular, related studies have identified that piperidine derivatives can interact with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways. This interaction may lead to altered physiological responses, making it a candidate for further pharmacological exploration.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of piperidine derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. Results showed that piperidine derivatives could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of serine proteases
Receptor ModulationInteraction with GPCRs
Anticancer ActivityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Comparison with Similar Compounds

Key Research Findings and Trends

Impact of Trifluoromethyl Group : The -CF₃ substituent in the target compound enhances metabolic stability and binding affinity in drug-receptor interactions compared to methoxy or methyl groups .

Stereochemical Influence : The (3R,5S) configuration offers distinct spatial arrangements critical for enantioselective synthesis, unlike racemic mixtures seen in analogues like rac-(3R,5R) derivatives .

Synthetic Utility: Fmoc-protected piperidines are preferred in automated peptide synthesis due to their orthogonal protection strategies, whereas non-Fmoc analogues require additional deprotection steps .

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